molecular formula C17H12BrN3O3 B2767628 6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 942007-40-1

6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2767628
CAS No.: 942007-40-1
M. Wt: 386.205
InChI Key: XIVZUJZRQGWQON-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the pyridazinone family This compound is characterized by the presence of bromine and nitro functional groups attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by nitration and subsequent cyclization to form the pyridazinone ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to a variety of functionalized pyridazinone compounds.

Scientific Research Applications

6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-6-(3-nitrophenyl)morpholin-3-one
  • 6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

Uniqueness

6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c18-14-3-1-2-13(10-14)16-8-9-17(22)20(19-16)11-12-4-6-15(7-5-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVZUJZRQGWQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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